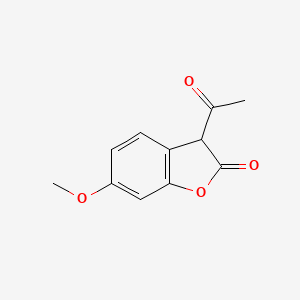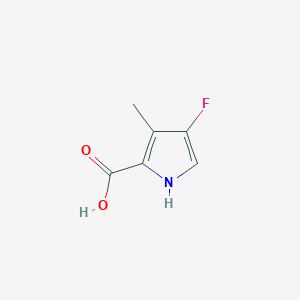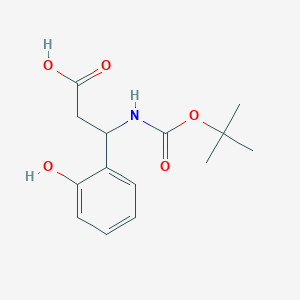
3-Iodo-5,6,7,8-tetrahydro-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and a partially saturated naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,6,7,8-tetrahydro-1,7-naphthyridine can be achieved through various methods. One common approach involves the catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol. This reaction yields a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine and 5,6,7,8-tetrahydro-1,7-naphthyridine . The desired 3-Iodo derivative can then be obtained by iodination of the tetrahydro-1,7-naphthyridine using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and iodination reactions can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrahydro ring can be oxidized to form the corresponding naphthyridine, and further reduction can lead to fully saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on charcoal in the presence of hydrogen are commonly used.
Major Products Formed
Substitution: Formation of various substituted naphthyridines.
Oxidation: Formation of naphthyridine derivatives.
Reduction: Formation of fully saturated naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5,6,7,8-tetrahydro-1,7-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: Used as a building block for the synthesis of biologically active molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Iodo-5,6,7,8-tetrahydro-1,7-naphthyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its iodine atom and naphthyridine ring system. These interactions can lead to the modulation of biological pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Naphthyridine: Known for its anticancer properties.
1,8-Naphthyridine: Studied for its antimicrobial activities.
Uniqueness
3-Iodo-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities compared to other naphthyridine derivatives .
Eigenschaften
Molekularformel |
C8H9IN2 |
|---|---|
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
3-iodo-5,6,7,8-tetrahydro-1,7-naphthyridine |
InChI |
InChI=1S/C8H9IN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5H2 |
InChI-Schlüssel |
DQUSPGRUNLLRLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)
![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)







![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)

![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)

